REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.[CH2:12]([O:14][C:15]1[C:20]([O:21][CH3:22])=[CH:19][C:18](I)=[CH:17][C:16]=1[O:24][CH3:25])[CH3:13].C(=O)=O.CC(C)=O.[B:33](OC(C)C)([O:38]C(C)C)[O:34]C(C)C>O1CCCC1>[CH2:12]([O:14][C:15]1[C:20]([O:21][CH3:22])=[CH:19][C:18]([B:33]([OH:38])[OH:34])=[CH:17][C:16]=1[O:24][CH3:25])[CH3:13] |f:3.4|
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
4-ethoxy-1-iodo-3,5-dimethoxybenzene
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C=C1OC)I)OC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
stirred in a dry ice-acetone bath
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was additionally stirred for 20 minutes
|
Duration
|
20 min
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, a 0.1 M aqueous sodium hydroxide (4.4 mL) solution was added
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with chloroform
|
Type
|
ADDITION
|
Details
|
acidified by the addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Chloroform-hexane was added to the residue
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1OC)B(O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |